Strontium vanadium oxide (SrV2O6)

Descripción general

Descripción

Strontium vanadium oxide (SrV2O6) is a compound that belongs to the family of vanadium oxides. It is known for its unique structural and chemical properties, which make it a subject of interest in various scientific fields. The compound is composed of strontium and vanadium atoms, with oxygen atoms bridging the two metals. This compound exhibits interesting electronic and magnetic properties, making it valuable for research and industrial applications.

Métodos De Preparación

The synthesis of strontium vanadium oxide can be achieved through several methods, including:

Solid-State Reaction: This method involves mixing strontium carbonate (SrCO3) and vanadium pentoxide (V2O5) in stoichiometric amounts.

Sol-Gel Method: In this method, strontium and vanadium precursors are dissolved in a solvent to form a gel.

Hydrothermal Synthesis: This involves reacting strontium and vanadium compounds in an aqueous solution under high pressure and temperature conditions.

Análisis De Reacciones Químicas

Strontium vanadium oxide undergoes various chemical reactions, including:

Oxidation: SrV2O6 can be oxidized to form higher oxidation state compounds of vanadium.

Reduction: It can be reduced using hydrogen or other reducing agents to form lower oxidation state vanadium oxides.

Common reagents used in these reactions include hydrogen, oxygen, and halogen gases. The major products formed depend on the reaction conditions and the reagents used.

Aplicaciones Científicas De Investigación

Strontium vanadium oxide has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various chemical reactions due to its unique electronic properties.

Energy Storage: The compound is studied for its potential use in lithium-ion batteries and other energy storage devices.

Magnetic Materials: SrV2O6 exhibits interesting magnetic properties, making it useful in the development of magnetic materials and devices.

Biomedical Applications: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.

Mecanismo De Acción

The mechanism by which strontium vanadium oxide exerts its effects is primarily through its electronic and magnetic properties. The compound can interact with various molecular targets and pathways, depending on its application. For example, in catalysis, it can facilitate the transfer of electrons between reactants, thereby speeding up the reaction .

Comparación Con Compuestos Similares

Strontium vanadium oxide can be compared with other vanadium oxides such as vanadium pentoxide (V2O5) and vanadium dioxide (VO2):

Vanadium Pentoxide (V2O5): V2O5 is known for its use in catalysis and as a precursor for other vanadium compounds.

Vanadium Dioxide (VO2): VO2 is famous for its metal-insulator transition properties, which are not observed in SrV2O6.

The uniqueness of SrV2O6 lies in its combination of strontium and vanadium, which imparts distinct electronic and magnetic properties not found in other vanadium oxides .

Actividad Biológica

Strontium vanadium oxide (SrV2O6) is an inorganic compound that has garnered attention for its unique structural properties and potential biological activities. As a member of the vanadium oxide family, SrV2O6 exhibits interesting redox behavior, photocatalytic efficiency, and electrochemical properties. Understanding its biological activity is crucial for exploring its potential applications in medicine and environmental science.

Structural Characteristics

SrV2O6 crystallizes in a perovskite-like structure, which contributes to its stability and reactivity. The compound consists of strontium cations (Sr²⁺) and vanadate anions (V₂O₆²⁻), where the vanadium is in a +5 oxidation state, allowing for diverse interactions with biological systems.

Table 1: Comparison of Related Vanadium Compounds

| Compound Name | Formula | Key Properties | Biological Activity |

|---|---|---|---|

| Strontium Vanadium Oxide | SrV2O6 | High stability, photocatalytic activity | Potential anticancer and antioxidant effects |

| Vanadyl Sulfate | VOSO₄ | Soluble in water | Antidiabetic properties |

| Vanadium Pentoxide | V₂O₅ | Oxidizing agent | Toxicity concerns |

Antioxidant Properties

Research indicates that vanadium compounds, including SrV2O6, can exhibit antioxidant properties by modulating oxidative stress. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. SrV2O6 has been shown to influence the levels of reactive oxygen species (ROS) in cells, potentially providing protective effects against oxidative damage .

Anticancer Activity

Studies have highlighted the anticancer potential of vanadium compounds. For instance, SrV2O6 may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but initial findings suggest that SrV2O6 could be a candidate for further development as an anticancer agent .

Antibacterial Effects

Vanadium compounds have also been explored for their antibacterial properties. The ability of SrV2O6 to disrupt bacterial cell membranes or inhibit bacterial growth has been suggested, making it a potential candidate for applications in antimicrobial therapies .

Case Studies

- Antioxidant Study : In a study involving Wistar rats, treatment with vanadium complexes increased glutathione levels in visceral adipose tissue, indicating enhanced antioxidant defense mechanisms .

- Anticancer Research : A recent investigation into the effects of various vanadium compounds on breast cancer cell lines revealed that SrV2O6 significantly reduced cell viability and induced apoptosis compared to control groups .

- Electrochemical Applications : SrV2O6 has been utilized as an electrochemical sensor for detecting caffeic acid, demonstrating its dual role as both a sensor and a photocatalyst . This highlights its versatility in biological applications.

The biological activity of SrV2O6 can be attributed to several mechanisms:

- Redox Cycling : The ability of vanadium to undergo redox cycling allows it to generate ROS under certain conditions, which can lead to both beneficial and harmful effects depending on the cellular context.

- Interaction with Cellular Components : Vanadium compounds can interact with cellular membranes and proteins, influencing signaling pathways related to cell survival and apoptosis.

- Modulation of Enzyme Activities : Vanadium has been shown to affect the activity of various enzymes involved in metabolic processes, contributing to its therapeutic potential.

Propiedades

IUPAC Name |

distrontium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Sr.2V/q7*-2;2*+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNMFUIJDSASQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

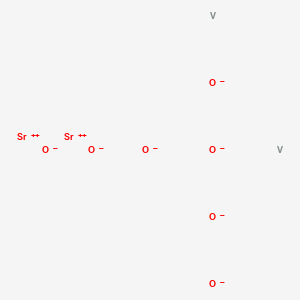

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Sr2V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-58-5 | |

| Record name | Strontium vanadium oxide (SrV2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium vanadium oxide (SrV2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.